

An In-depth Technical Guide to 3,5-Dichloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dichloropyrazine-2-carbaldehyde

Cat. No.: B152530

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyrazine-2-carbaldehyde is a halogenated heterocyclic aldehyde that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The pyrazine core is a well-established pharmacophore found in numerous biologically active compounds, and the presence of chloro and aldehyde functionalities on this scaffold allows for a wide range of chemical modifications. This technical guide provides a comprehensive review of the available literature on **3,5-Dichloropyrazine-2-carbaldehyde**, covering its synthesis, chemical properties, and reactivity, with a focus on its potential applications in the development of novel therapeutic agents.

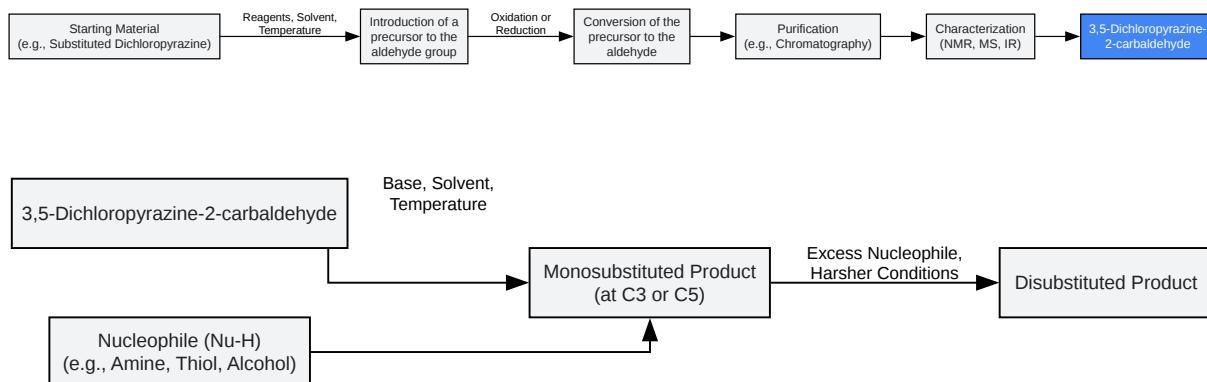
Chemical Properties and Spectroscopic Data

The fundamental chemical and physical properties of **3,5-Dichloropyrazine-2-carbaldehyde** are summarized in the table below.

Property	Value
CAS Number	136866-27-8[1]
Molecular Formula	C ₅ H ₂ Cl ₂ N ₂ O[1]
Molecular Weight	176.99 g/mol [1]
Appearance	Not specified in literature
Purity	Commercially available up to >98%

Spectroscopic data is crucial for the unambiguous identification and characterization of **3,5-Dichloropyrazine-2-carbaldehyde**. While detailed spectra are often found in supplementary information of research articles or available upon request from commercial suppliers, a summary of expected spectral features is provided below.

Spectroscopy	Expected Features
¹ H NMR	A singlet for the pyrazine proton and a singlet for the aldehyde proton.
¹³ C NMR	Resonances for the aldehyde carbonyl carbon and the four distinct pyrazine ring carbons.
IR Spectroscopy	Characteristic absorption bands for the C=O stretch of the aldehyde, C-H stretch of the aldehyde, C=N and C=C stretches of the pyrazine ring, and C-Cl stretches.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.


Synthesis of 3,5-Dichloropyrazine-2-carbaldehyde

A detailed, peer-reviewed synthesis protocol for **3,5-Dichloropyrazine-2-carbaldehyde** is not readily available in the public domain. However, based on established organic chemistry principles and related transformations reported in the literature, a plausible synthetic route can

be proposed. A common strategy for the introduction of an aldehyde group onto a heterocyclic ring is the oxidation of a corresponding primary alcohol or the reduction of a carboxylic acid ester.

One potential synthetic pathway could involve the selective functionalization of a 2,3-dichloropyrazine precursor. The introduction of a formyl group at the 5-position would be a key step.

Below is a generalized experimental workflow for the synthesis of a related pyrazine aldehyde, which could be adapted for the synthesis of **3,5-Dichloropyrazine-2-carbaldehyde**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthonix, Inc > 136866-27-8 | 3,5-Dichloropyrazine-2-carbaldehyde [synthonix.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dichloropyrazine-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152530#3-5-dichloropyrazine-2-carbaldehyde-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com